Ethyl 4-chloro-2-oxodec-3-enoate
Description
Structure
3D Structure
Properties
CAS No. |
491850-61-4 |
|---|---|
Molecular Formula |
C12H19ClO3 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
ethyl 4-chloro-2-oxodec-3-enoate |
InChI |
InChI=1S/C12H19ClO3/c1-3-5-6-7-8-10(13)9-11(14)12(15)16-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
ZXFXZHZRASVWPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=O)C(=O)OCC)Cl |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of Ethyl 4 Chloro 2 Oxodec 3 Enoate
Retrosynthetic Analysis of the Dec-3-enoate Scaffold with a Halogenated Keto Moiety
A retrosynthetic analysis of ethyl 4-chloro-2-oxodec-3-enoate reveals key bond disconnections that suggest plausible forward synthetic routes. The primary target molecule contains a 1,3-difunctional and a 1,5-difunctional relationship between the carbonyl groups. youtube.com The 1,3-relationship points towards aldol-type chemistry, while the 1,5-relationship is often addressed using conjugate addition reactions, also known as Michael additions. youtube.com
A logical disconnection is between the C4 and C5 positions, breaking the molecule into a C4 chlorinated carbonyl synthon and a C6 alkyl fragment. This suggests a synthetic strategy involving the reaction of a suitable C6 nucleophile with a C4 electrophilic chlorinated ester.
Another key disconnection lies at the α,β-unsaturated bond, suggesting its formation from a β-hydroxy keto-ester intermediate via dehydration. This intermediate could arise from an aldol-type condensation. The chloro-substituent at the 4-position can be introduced via halogenation of a suitable precursor, such as a β-keto ester.
Conventional Synthetic Routes to Analogous Halogenated Keto-Esters
The synthesis of halogenated keto-esters like this compound often involves a combination of several well-established organic transformations.
Regioselective Halogenation Strategies
The introduction of a chlorine atom at a specific position is a critical step. For ketones, α-halogenation can be achieved under either acidic or basic conditions. wikipedia.org In acidic media, the reaction proceeds through an enol intermediate, and halogenation typically occurs at the more substituted α-carbon. wikipedia.org Conversely, basic conditions favor the formation of an enolate, with halogenation occurring at the less substituted α-carbon. wikipedia.org
For β-keto esters, regioselective halogenation can be achieved using various reagents and conditions. Oxone® in combination with a halide source provides an environmentally friendly option for halogenation. researchgate.netresearchgate.net The use of N-chlorosuccinimide (NCS) is another common method for the α-chlorination of β-keto esters. acs.org The choice of solvent and base can significantly influence the regioselectivity of the reaction.
| Reagent System | Substrate Type | Conditions | Outcome |
| Oxone®/Halide | 2-Oxindoles, β-Keto Esters | Environmentally benign | Regioselective halogenation researchgate.netresearchgate.net |
| N-Chlorosuccinimide (NCS) | β-Keto Esters | Toluene, KF (base) | α-chlorination acs.org |
| Sulfuryl Chloride | Ethyl Acetoacetate (B1235776) | 0-5°C | Ethyl 4-chloroacetoacetate patsnap.com |
Formation of α,β-Unsaturated Systems
The α,β-unsaturated carbonyl moiety is a key feature of the target molecule. These systems are typically prepared through aldol (B89426) condensation reactions followed by dehydration. wikipedia.org The reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a β-keto ester, in the presence of a base can lead to the formation of a β-hydroxy adduct, which can then be dehydrated to yield the α,β-unsaturated product. wikipedia.orguwindsor.ca
Another approach involves the elimination of a leaving group from the β-position of a saturated keto-ester. For instance, dehydrohalogenation of a β-halo keto-ester can generate the desired double bond.
Esterification and Ketone Introduction Methodologies
Esterification is a fundamental reaction in the synthesis of the target molecule. The most common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.comlibretexts.org To drive the equilibrium towards the ester product, an excess of one reactant can be used, or a product, typically water, can be removed as it is formed. umass.edu Alternatively, esters can be synthesized from more reactive carboxylic acid derivatives like acid chlorides or anhydrides. numberanalytics.comlibretexts.org
Introducing the ketone functionality can be more challenging. While direct conversion of an ester to a ketone using organometallic reagents like Grignard or organolithium reagents is often problematic due to over-addition to form a tertiary alcohol, specific strategies can be employed. chemistrysteps.com One approach involves the conversion of the ester to a carboxylic acid, which can then react with an organolithium reagent to form a stable dianion intermediate that hydrolyzes to the ketone. chemistrysteps.com The Claisen condensation, a reaction between two esters in the presence of a strong base, is a classic method for forming β-keto esters. numberanalytics.comorganic-chemistry.org
Reformatsky-Type Reactions for Related Halogenated Acetoacetates
The Reformatsky reaction provides a valuable method for the formation of β-hydroxy esters from α-haloesters and carbonyl compounds in the presence of zinc metal. beilstein-journals.orgjk-sci.combyjus.comnumberanalytics.com This reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group. byjus.com The resulting β-hydroxy ester can serve as a precursor to α,β-unsaturated esters through dehydration.
The reaction is versatile and can be performed under neutral conditions, allowing for good functional group tolerance. beilstein-journals.org Variations of the Reformatsky reaction using other metals like samarium have also been developed. beilstein-journals.org
| Reaction | Reactants | Reagents | Product |
| Reformatsky Reaction | α-haloester, Aldehyde/Ketone | Zinc metal, Acid workup | β-hydroxy ester beilstein-journals.orgjk-sci.combyjus.comnumberanalytics.com |
Advanced Catalytic and Stereoselective Synthesis
Modern synthetic chemistry increasingly relies on catalytic and stereoselective methods to improve efficiency and control the three-dimensional structure of molecules.
For the synthesis of chiral halogenated keto-esters, asymmetric catalysis offers powerful solutions. Chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, have been successfully employed for the enantioselective α-chlorination of β-keto esters. acs.org These catalysts can achieve high yields and excellent enantiomeric excesses. acs.org
Similarly, chiral squaramide catalysts have been developed for the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals with NCS, providing access to tertiary α-chloro esters. nih.gov These catalysts operate through non-covalent interactions to create a chiral environment that directs the approach of the electrophilic chlorine source. nih.gov
The development of catalytic asymmetric versions of the Reformatsky reaction has also been an area of active research, employing chiral ligands to induce stereoselectivity in the carbon-carbon bond-forming step. beilstein-journals.org
Enantioselective Approaches to Chiral Derivatives of Related Keto-Esters
The creation of chiral centers in molecules is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active compounds. For β-keto-esters, which are versatile building blocks, several enantioselective methods have been developed.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral β-keto-ester skeletons. acs.orgacs.org This approach avoids the use of metal catalysts and often provides high stereoselectivity. acs.orgacs.org Another effective method is the enantioselective hydrogenation of β-keto-esters using chiral diphosphine-ruthenium complexes. researchgate.net This technique has been optimized for both academic and industrial applications, achieving high catalyst-substrate ratios. researchgate.net
The alkylation of enolates is a classic strategy for forming C-C bonds. Enantioselective versions of this reaction have been developed, such as the alkylation of tributyltin enolates using a chiral Cr-salen complex. nih.gov Additionally, palladium-catalyzed processes enable the enantioselective installation of an allyl group. nih.gov
A different approach involves the α-cyanation of β-keto-esters. A catalytic enantioselective α-cyanation has been achieved using a chiral tin alkoxide derived from (R)-BINOL, which produces optically active α-cyano-β-keto-esters with a chiral quaternary carbon. thieme-connect.com
Table 1: Comparison of Enantioselective Methods for β-Keto-Ester Derivatives
| Method | Catalyst Type | Key Features |
| Organocatalysis | Chiral Organic Molecules | Metal-free, high stereoselectivity. acs.orgacs.org |
| Asymmetric Hydrogenation | Chiral Diphosphine-Ruthenium Complexes | High efficiency and catalyst-substrate ratios. researchgate.net |
| Enolate Alkylation | Chiral Cr-salen Complex | Forms α-quaternary methyl ketones. nih.gov |
| Allylic Alkylation | Palladium Catalysts | Enantioselective installation of allyl groups. nih.gov |
| α-Cyanation | Chiral Tin Alkoxide | Creates chiral quaternary carbons. thieme-connect.com |
Transition-Metal Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Transition-metal catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including unsaturated esters. tcichemicals.comresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium or nickel. tcichemicals.compreprints.org
These methods have revolutionized the synthesis of a wide range of functional molecules, from bioactive compounds to materials for liquid crystals. tcichemicals.com The development of these reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the Nobel Prize in Chemistry in 2010, has made the substitution of sp2 and sp hybridized carbons significantly more accessible. tcichemicals.com
Recent advancements have focused on expanding the scope of these reactions and improving their efficiency and sustainability. acs.orgnih.gov This includes the development of metal-free cross-coupling reactions to reduce environmental impact. preprints.org The activation of traditionally inert C-C single bonds is another area of active research, offering novel pathways for molecular rearrangements and the synthesis of previously inaccessible structures. acs.orgnih.gov
Olefin Metathesis in Long-Chain Unsaturated Ester Synthesis
Olefin metathesis is a powerful and versatile reaction in organic synthesis that allows for the rearrangement of alkene fragments. wikipedia.org This reaction, which was the subject of the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, has found widespread application in the synthesis of long-chain unsaturated esters. wikipedia.org
One significant application is the cross-metathesis of unsaturated fatty acid esters with other olefins. For example, the reaction of methyl oleate (B1233923) with ethylene, known as ethenolysis, can produce valuable shorter-chain α-olefins and ester-functionalized olefins. google.comresearchgate.net This process is crucial for converting renewable resources like vegetable oils into valuable chemical feedstocks. acs.org
The efficiency of olefin metathesis can be influenced by various factors, including the choice of catalyst and reaction conditions. Ruthenium-based catalysts, such as the Grubbs catalysts, are widely used due to their high activity and functional group tolerance. wikipedia.orgresearchgate.net Recent research has focused on developing bifunctional catalyst systems that combine isomerization and metathesis to access a wider range of unsaturated products from fatty acids and their esters. acs.org
Table 2: Applications of Olefin Metathesis in Unsaturated Ester Synthesis
| Application | Reactants | Products | Significance |
| Ethenolysis of Fatty Acid Esters | Unsaturated fatty acid ester, Ethylene | Shorter-chain α-olefins, Ester-functionalized α-olefins | Conversion of bio-based feedstocks into valuable chemicals. google.comresearchgate.net |
| Cross-Metathesis for Monomer Synthesis | Unsaturated fatty acid ester, Acrylate | α,β-unsaturated esters | Production of monomers for renewable polyesters and polyamides. rsc.org |
| Isomerizing Metathesis | Unsaturated fatty acids/esters | Defined distributions of unsaturated compounds | Access to a broader range of products from oleochemicals. acs.org |
Chemoenzymatic Synthesis and Biocatalytic Transformations
The integration of enzymatic and chemical methods, known as chemoenzymatic synthesis, offers a powerful approach for the production of complex molecules like this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, provides high selectivity and mild reaction conditions. nih.gov
Application of Reductases for Asymmetric Reduction of Ketone Precursors
Ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of ketones to chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. nih.govyoutube.com These enzymes, particularly those from the 'Old Yellow Enzyme' (OYE) family, are known for their ability to reduce activated C=C bonds in α,β-unsaturated compounds with high stereoselectivity. nih.gov
The use of recombinant E. coli whole cells overexpressing specific reductases has proven to be an effective strategy for the asymmetric reduction of various ketone precursors, including α-chloro-β-keto esters. nih.govrsc.org This approach allows for the production of specific diastereomers with high optical purity. nih.gov For instance, eighteen different reductases from baker's yeast (Saccharomyces cerevisiae) were screened for their ability to reduce a series of α-chloro-β-keto esters, demonstrating the potential to produce at least two of the four possible α-chloro-β-hydroxy ester diastereomers with high enantiomeric excess. nih.gov
Ene-reductases have also been shown to catalyze the monoreduction of α,β-dicarbonyl compounds to the corresponding chiral α-hydroxy carbonyls, which are valuable building blocks in asymmetric synthesis. acs.org
Enzyme Screening and Engineering for Substrate Specificity Towards Longer Chain Keto-Enoates
A significant challenge in biocatalysis is finding or engineering enzymes with the desired substrate specificity for non-natural substrates, such as longer chain keto-enoates. High-throughput screening methods are essential for rapidly identifying promising enzyme candidates from natural sources or from libraries of engineered variants. rsc.org
Once a potential enzyme is identified, protein engineering techniques can be employed to improve its properties, such as substrate specificity, activity, and stability. nih.govaiche.org For example, a single amino acid mutation in the active site of a ketosynthase domain was shown to significantly increase its turnover rate for a range of substrates. nih.gov
The structural basis for the substrate specificity of enzymes that act on long-chain molecules, such as long-chain acyl-CoA dehydrogenase, has been studied to understand how these enzymes accommodate their substrates. nih.gov This knowledge can guide the rational design of enzymes with altered substrate preferences. Similarly, the substrate specificity of lipases, which hydrolyze esters, can be modified by targeting amino acid residues in the binding pocket or lid region of the enzyme. mdpi.com
Cofactor Regeneration Systems in Bioreduction Processes
Many reductases require a nicotinamide (B372718) cofactor, such as NADH or NADPH, to provide the reducing equivalents for the reaction. nih.gov These cofactors are expensive and must be regenerated in situ to make the process economically viable for large-scale synthesis. illinois.eduresearchgate.net
Several enzymatic methods for cofactor regeneration have been developed. nih.gov A common approach is the coupled-enzyme system, where a second enzyme and a sacrificial substrate are used to regenerate the cofactor. acs.org For example, glucose dehydrogenase can be used to oxidize glucose, which in turn reduces NADP+ to NADPH. acs.org
An alternative is the coupled-substrate approach, where the enzyme itself can utilize a co-substrate to regenerate the cofactor. acs.org For instance, some alcohol dehydrogenases can use isopropanol (B130326) as a sacrificial substrate to regenerate NADH. acs.org The choice of regeneration system depends on the specific enzyme and reaction conditions. acs.orgrsc.org
Table 3: Common Cofactor Regeneration Systems
| System | Description | Example |
| Coupled-Enzyme | A second enzyme and substrate are used to regenerate the cofactor. acs.org | Glucose dehydrogenase and glucose to regenerate NADPH. acs.org |
| Coupled-Substrate | The primary enzyme utilizes a co-substrate for regeneration. acs.org | Alcohol dehydrogenase and isopropanol to regenerate NADH. acs.org |
Optimization of Biotransformation Conditions in Organic Solvent-Water Diphasic Systems
Biotransformation, the use of biological systems such as enzymes or whole cells to perform chemical reactions, offers a highly selective and environmentally benign route for the synthesis of chiral compounds. The asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters is a well-established application of this technology. For a substrate like this compound, which has limited water solubility, conducting the biotransformation in an organic solvent-water diphasic system is often essential. This setup allows for a high substrate concentration in the organic phase while maintaining a biocompatible aqueous environment for the biocatalyst. The optimization of such a system is a multifactorial process, with several key parameters influencing the reaction's efficiency, yield, and stereoselectivity.
The choice of the organic solvent is critical. It must be non-toxic to the biocatalyst, have a high partition coefficient for the substrate and product, and be immiscible with water. The optimization of reaction conditions such as pH, temperature, and substrate concentration is also paramount for achieving high conversion rates and enantiomeric excess (e.e.). For instance, in the biotransformation of a related compound, ethyl 4-chloro-3-oxobutanoate, into its corresponding (S)-hydroxy ester using recombinant E. coli whole cells, the use of a deep eutectic solvent, choline (B1196258) chloride/glycerol, as a cosolvent was shown to enhance biocatalytic activity. nih.gov Furthermore, the addition of surfactants like Tween-80 can improve the permeability of the cell membrane, leading to higher yields. nih.gov
The following interactive table illustrates how different parameters could be varied to optimize the biotransformation of a generic β-keto ester in a diphasic system, providing a framework for the targeted synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Outcome Metric |
| Organic Solvent | Toluene | Heptane | Ethyl Acetate | Yield (%) / e.e. (%) |
| Biocatalyst | Recombinant E. coli | Immobilized Lipase | Baker's Yeast | Yield (%) / e.e. (%) |
| pH of Aqueous Phase | 6.0 | 7.0 | 8.0 | Reaction Rate |
| Temperature (°C) | 25 | 30 | 37 | Yield (%) / e.e. (%) |
| Substrate Conc. (mM) | 50 | 100 | 200 | Conversion (%) |
| Agitation Speed (rpm) | 150 | 200 | 250 | Reaction Time (h) |
This table represents a hypothetical optimization study for a β-keto ester biotransformation. The specific values would need to be determined experimentally for the synthesis of this compound.
Flow Chemistry and Continuous Synthesis Approaches for Enhanced Efficiency
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, has emerged as a superior alternative to traditional batch processing for many chemical syntheses. nih.gov This technology offers significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scale-up. thieme-connect.de For the synthesis of β-keto esters, flow chemistry can lead to higher yields, shorter reaction times, and improved product purity. thieme-connect.comthieme-connect.com
The synthesis of this compound could be envisioned in a flow system where the reactants are continuously pumped and mixed, with the reaction proceeding as the mixture travels through a heated or cooled reactor coil. The residence time, which is the duration the reaction mixture spends in the reactor, can be precisely controlled by adjusting the flow rate and the reactor volume. This level of control allows for fine-tuning of the reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts.
A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without the need for isolating intermediates. nih.gov For instance, the formation of the β-keto ester could be immediately followed by a purification step or a subsequent transformation, all within the same flow setup. This integration of steps significantly reduces processing time and waste generation.
The development of a continuous flow process for a β-keto ester synthesis typically involves the optimization of parameters such as reagent concentration, stoichiometry, temperature, and residence time. The following interactive data table provides a representative example of how these parameters could be optimized for the flow synthesis of a generic β-keto ester, which would be applicable to the production of this compound.
| Parameter | Run 1 | Run 2 | Run 3 | Outcome Metric |
| Flow Rate (mL/min) | 0.5 | 1.0 | 2.0 | Residence Time (min) |
| Temperature (°C) | 80 | 100 | 120 | Yield (%) |
| Reagent A Conc. (M) | 0.1 | 0.2 | 0.3 | Conversion (%) |
| Reagent B Conc. (M) | 0.1 | 0.2 | 0.3 | Selectivity (%) |
| Back Pressure (bar) | 5 | 10 | 15 | Throughput (g/h) |
This table illustrates a hypothetical optimization for a continuous flow synthesis of a β-keto ester. The optimal conditions for this compound would require experimental determination.
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Chloro 2 Oxodec 3 Enoate
Electrophilic and Nucleophilic Additions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in the dec-3-enoate framework is electron-deficient due to the electron-withdrawing effects of the adjacent ketone and ester groups. This polarization renders the β-carbon (C4) electrophilic and susceptible to attack by nucleophiles, while the α-carbon (C3) is less reactive towards nucleophiles. Conversely, the double bond can react with electrophiles, although this is less common due to its electron-deficient nature.
Michael Addition Reactions with Various Nucleophiles
The most prominent reaction of the α,β-unsaturated system in Ethyl 4-chloro-2-oxodec-3-enoate is the Michael addition, or 1,4-conjugate addition. In this reaction, a soft nucleophile adds to the electrophilic β-carbon, leading to the formation of a new carbon-nucleophile bond. A wide array of nucleophiles can participate in this reaction, including organometallic reagents, amines, thiols, and enolates.
For instance, the reaction with organocuprates, such as lithium dimethylcuprate (LiCu(CH₃)₂), would be expected to deliver a methyl group to the C4 position, affording ethyl 4-chloro-4-methyl-2-oxodecanoate. The general mechanism proceeds through the formation of an enolate intermediate, which is subsequently protonated to yield the final product.
| Nucleophile (Nu⁻) | Reagent Example | Expected Product |
| Organocuprate | LiCu(R)₂ | Ethyl 4-chloro-4-alkyl-2-oxodecanoate |
| Amine | R₂NH | Ethyl 4-amino-4-chloro-2-oxodecanoate |
| Thiol | RSH | Ethyl 4-chloro-4-(alkylthio)-2-oxodecanoate |
| Enolate | NaCH(CO₂Et)₂ | Ethyl 4-chloro-4-(diethyl malonyl)-2-oxodecanoate |
Halogenation and Hydrohalogenation of the Dec-3-enoate Moiety
The electron-deficient nature of the double bond in this compound makes electrophilic additions, such as halogenation and hydrohalogenation, less favorable compared to electron-rich alkenes. However, under forcing conditions or with potent electrophiles, these reactions can occur.
The addition of a halogen, such as bromine (Br₂), would likely proceed via a stepwise mechanism rather than the typical bromonium ion intermediate, due to the destabilizing effect of the adjacent electron-withdrawing groups. The reaction would yield a dihalo-adduct, ethyl 3,4-dibromo-4-chloro-2-oxodecanoate.
Hydrohalogenation, the addition of an acid like hydrogen bromide (HBr), would be expected to follow Markovnikov's rule, with the proton adding to the less substituted α-carbon (C3) to form a carbocation at the β-carbon (C4). However, the stability of this carbocation is diminished by the adjacent ketone. The subsequent attack by the bromide ion would lead to the formation of ethyl 4-bromo-4-chloro-2-oxodecanoate.
Reactivity of the α-Chloro-Ketone System
The presence of a chlorine atom alpha to the ketone carbonyl group introduces another layer of reactivity to the molecule. This α-chloro-ketone functionality is susceptible to nucleophilic substitution and can participate in intramolecular rearrangements.
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom at the C2 position is activated towards nucleophilic substitution due to the adjacent electron-withdrawing carbonyl group. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles. These reactions can proceed through either an Sₙ2 or an enolate-mediated pathway.
In a typical Sₙ2 reaction, a nucleophile directly attacks the carbon bearing the chlorine, inverting the stereochemistry if the carbon is chiral. For example, reaction with sodium iodide would yield ethyl 4-chloro-2-iodo-2-oxodec-3-enoate.
Alternatively, in the presence of a base, an enolate can be formed. The subsequent intramolecular displacement of the chloride by the enolate can lead to the formation of a cyclopropanone (B1606653) intermediate, which can then be attacked by a nucleophile. This is known as the Favorskii rearrangement.
| Nucleophile | Reagent Example | Expected Product (Sₙ2) |
| Iodide | NaI | Ethyl 4-chloro-2-iodo-2-oxodec-3-enoate |
| Azide | NaN₃ | Ethyl 2-azido-4-chloro-2-oxodec-3-enoate |
| Hydroxide (B78521) | NaOH | Ethyl 4-chloro-2-hydroxy-2-oxodec-3-enoate |
Intramolecular Cyclization Pathways Triggered by the Halogen and Ketone
The juxtaposition of the α-chloro-ketone and the α,β-unsaturated system allows for the possibility of intramolecular cyclization reactions. Under basic conditions, deprotonation at the γ-carbon (C5) could lead to an intramolecular Michael addition, where the resulting carbanion attacks the β-carbon (C4). However, the presence of the electron-withdrawing ester and ketone groups makes the protons at C2 more acidic.
A more plausible intramolecular pathway is the Favorskii rearrangement, as mentioned earlier. Treatment with a strong, non-nucleophilic base could promote the formation of a cyclopropanone intermediate via an intramolecular Sₙ2 reaction of the enolate. Subsequent ring-opening of this strained intermediate by a nucleophile would lead to a rearranged product.
Transformations of the Ester Functional Group
The ethyl ester group in this compound can undergo the typical reactions of esters, such as hydrolysis, transesterification, and reduction.
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 4-chloro-2-oxodec-3-enoic acid. Basic hydrolysis, or saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group. For example, heating with methanol (B129727) and a catalytic amount of sulfuric acid would produce mthis compound.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ would also reduce the ketone and the carbon-carbon double bond. To selectively reduce the ester, milder reducing agents or a protection-deprotection strategy for the other functional groups would be necessary. For instance, diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce esters to aldehydes.
| Reaction | Reagents | Product |
| Hydrolysis (acidic) | H₃O⁺, heat | 4-chloro-2-oxodec-3-enoic acid |
| Hydrolysis (basic) | 1. NaOH, H₂O 2. H₃O⁺ | 4-chloro-2-oxodec-3-enoic acid |
| Transesterification | ROH, H⁺ or RO⁻ | Alkyl 4-chloro-2-oxodec-3-enoate |
| Reduction (strong) | 1. LiAlH₄ 2. H₂O | 4-chloro-dec-3-ene-1,2-diol |
| Reduction (partial) | DIBAL-H, -78 °C | 4-chloro-2-oxodec-3-enal |
Transesterification Reactions
Transesterification is a crucial process for altering the ester group of β-keto esters. nih.gov This reaction is often catalyzed by acids or bases and involves the exchange of the ethyl group in this compound with an alcohol. The selective transesterification of β-keto esters over other ester types is possible, likely proceeding through an enol or acylketene intermediate. nih.gov
Several catalysts have been developed for this transformation, with a focus on environmentally friendly methods. rsc.org For instance, methylboronic acid has been shown to be an effective catalyst for the transesterification of ethyl β-keto esters with a range of primary, secondary, and tertiary alcohols. nih.gov Another example includes the use of magnetic copper ferrite (B1171679) nanoparticles (CuFe2O4), which can be easily recovered and reused. ucc.ie
Table 1: Examples of Catalysts for Transesterification of β-Keto Esters
| Catalyst | Alcohol Type | Key Features |
| Methylboronic acid | Primary, Secondary, Tertiary | Mild conditions, catalyst can be recovered and reused. nih.gov |
| 3-Nitrobenzeneboronic acid | Primary, Secondary, Tertiary, Allylic, Benzylic | Effective Lewis acid catalyst. ucc.ie |
| Copper ferrite (CuFe2O4) nanoparticles | Aliphatic, Benzylic | Magnetic catalyst, easily separable and recyclable. ucc.ie |
| Yttria-stabilized zirconia (YSZ) | Primary, Secondary, Tertiary | Ceramic catalyst, effective for a range of alcohols. ucc.ie |
Hydrolysis and Saponification
The ester functionality in this compound is susceptible to hydrolysis, which can be carried out under acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method for converting esters to their corresponding carboxylate salts. masterorganicchemistry.comlibretexts.org
The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This is followed by the elimination of the ethoxide leaving group, forming a carboxylic acid. Under basic conditions, the carboxylic acid is deprotonated to yield the carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture will produce the free carboxylic acid. masterorganicchemistry.com
The process of saponification is generally irreversible under basic conditions because the final deprotonation step is highly favorable. masterorganicchemistry.com Various bases can be used for saponification, with sodium hydroxide and potassium hydroxide being common choices. masterorganicchemistry.com
Tautomeric Equilibria and Keto-Enol Forms
This compound, as a β-keto ester, can exist in equilibrium between its keto and enol tautomeric forms. missouri.eduechemi.com The presence of the α,β-unsaturation introduces the possibility of vinylogous enolization, where the double bond extends the conjugation of the enol form. echemi.com
Spectroscopic Evidence for Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism. missouri.edunih.gov The keto and enol forms give rise to distinct signals in the ¹H and ¹³C NMR spectra. For instance, the ¹H NMR spectrum of a β-keto ester in its keto form would show a signal for the α-proton, while the enol form would exhibit a characteristic signal for the enolic hydroxyl proton. nih.gov In the ¹³C NMR spectrum, the presence of both ketonic and enolic carbon signals confirms the existence of both tautomers. nih.gov
Infrared (IR) spectroscopy can also provide evidence for tautomerism. The keto form will show a characteristic C=O stretching frequency, while the enol form will exhibit a C=C stretching frequency and a broad O-H stretch.
Mass spectrometry can also be used to identify the presence of both tautomers, as the fragmentation patterns of the keto and enol forms can differ. nih.gov
Influence of Solvent and Substituents on Tautomeric Preferences
The position of the keto-enol equilibrium is significantly influenced by the solvent. missouri.eduresearchgate.net Generally, polar solvents tend to favor the more polar keto tautomer, while nonpolar solvents favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding. researchgate.netmasterorganicchemistry.com However, this is a general trend and can be influenced by other factors. missouri.edu For example, polar aprotic solvents like DMSO can stabilize the enol tautomer through hydrogen bonding. missouri.edu
Substituents on the β-keto ester can also affect the tautomeric equilibrium. Electron-withdrawing groups can increase the acidity of the α-proton, thereby favoring the enol form. missouri.edunih.gov The ability of the enol form to form a stable intramolecular hydrogen bond is also a crucial factor. masterorganicchemistry.com
Table 2: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium | Rationale |
| Solvent Polarity | Polar solvents generally favor the keto form. researchgate.net | The more polar tautomer is stabilized by polar solvents. missouri.eduresearchgate.net |
| Intramolecular Hydrogen Bonding | Favors the enol form. | Creates a stable six-membered ring. masterorganicchemistry.com |
| Electron-Withdrawing Substituents | Generally favor the enol form. | Increase the acidity of the α-proton. missouri.edunih.gov |
| Conjugation | Stabilizes the enol form. | Extended π-system leads to greater stability. masterorganicchemistry.com |
Rearrangement Reactions and Fragmentations
The structure of this compound allows for various rearrangement reactions. Under certain conditions, α,β-unsaturated ketones can undergo rearrangements such as the Favorskii rearrangement if a suitable leaving group is present on the α-carbon. wiley-vch.de
In mass spectrometry, α,β-unsaturated ketones undergo characteristic fragmentation patterns. acs.orgnih.gov Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones. youtube.comyoutube.com For α,β-unsaturated ketones, fragmentation can also be initiated by protonation of the carbonyl oxygen, leading to losses of neutral molecules. acs.orgnih.gov The specific fragmentation pattern will depend on the substitution pattern of the molecule. acs.org
Oxidative and Reductive Transformations of the α,β-Unsaturated Keto-Ester
The α,β-unsaturated system in this compound is susceptible to both oxidation and reduction.
Oxidation: The double bond can be oxidized to form epoxides or be cleaved under stronger oxidizing conditions. The hydroxyl radical can react with α,β-unsaturated ketones, leading to a variety of oxidation products. copernicus.orgcopernicus.org The reaction can proceed via addition to the C=C double bond or by hydrogen abstraction. copernicus.org
Reduction: The C=C double bond of α,β-unsaturated esters can be selectively reduced (1,4-reduction or conjugate reduction) in the presence of the ester and keto functionalities. mdpi.com Various catalytic systems have been developed for this purpose, including those based on iridium, manganese, and copper. mdpi.comresearchgate.netnih.gov For example, iridium catalysts with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand have shown high activity and selectivity for the 1,4-reduction of α,β-unsaturated esters. mdpi.com Similarly, manganese(III) catalysts can be used for the selective conjugate reduction of enones. researchgate.net The ketone functionality can also be reduced, and enantioselective reductions of β,γ-unsaturated α-keto esters have been achieved using asymmetric binary-acid catalysts. rsc.org
Derivatization and Functionalization Strategies Involving Ethyl 4 Chloro 2 Oxodec 3 Enoate
Synthesis of Heterocyclic Compounds
The electrophilic and nucleophilic centers within ethyl 4-chloro-2-oxodec-3-enoate make it an excellent precursor for the construction of various heterocyclic systems. Reactions with binucleophiles, in particular, offer a direct route to five-membered rings, while its β-ketoester functionality is amenable to classic condensation reactions for the formation of larger heterocyclic structures like quinolines.
Formation of Pyrazole (B372694) and Isoxazole (B147169) Derivatives from Reactions with Binucleophiles
The reaction of 1,3-dicarbonyl compounds and their synthetic equivalents with binucleophiles such as hydrazine (B178648) and hydroxylamine (B1172632) is a fundamental method for the synthesis of pyrazoles and isoxazoles, respectively. youtube.comorganic-chemistry.orgresearchgate.net For a substrate like this compound, the reaction would proceed via nucleophilic attack at the carbonyl carbon followed by intramolecular cyclization and elimination.
In a typical synthesis of pyrazoles, a 1,3-dicarbonyl compound is reacted with hydrazine. youtube.comgoogle.com The reaction with this compound would involve the initial formation of a hydrazone, which then undergoes cyclization to form the pyrazole ring. The regioselectivity of the reaction can be influenced by the substitution pattern of both the dicarbonyl compound and the hydrazine derivative.
Similarly, isoxazole synthesis can be achieved through the condensation of a 1,3-dicarbonyl compound with hydroxylamine. researchgate.netnih.govnih.gov The reaction with this compound would yield a 3-substituted isoxazole, with the specific substitution pattern depending on the reaction conditions and the nature of the substrate. A three-component cyclocondensation involving an aldehyde, hydroxylamine hydrochloride, and a β-ketoester like ethyl 4-chloro-3-oxobutanoate has been shown to produce isoxazol-5(4H)-ones in an aqueous medium. niscpr.res.in This methodology could potentially be adapted for this compound.
| Reactants | Product | Catalyst/Conditions | Yield | Reference |
| Aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, ethyl acetoacetate (B1235776)/ethyl 4-chloro-3-oxobutanoate | Isoxazol-5(4H)-ones | Sodium malonate, H₂O, 25°C | Not specified | niscpr.res.in |
| 1,3-dicarbonyl compounds, hydrazine | Pyrazoles | Acidic conditions | Not specified | google.com |
| Aldoximes, alkenes | 3,5-disubstituted isoxazoles | Oxone, aqueous medium, room temperature | Not specified | nih.gov |
This table presents data for analogous reactions, as specific data for this compound was not available in the reviewed literature.
Derivatization to Quinolines and Related Heterocycles
The Conrad-Limpach and Combes syntheses are classic methods for the preparation of quinoline (B57606) derivatives from β-ketoesters and anilines. wikipedia.orgnih.govwikipedia.orgjptcp.com The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester to form a 4-hydroxyquinoline. wikipedia.org The reaction proceeds through a Schiff base intermediate, which undergoes thermal cyclization. The use of high-boiling point solvents is often necessary for this transformation. nih.gov
The Combes quinoline synthesis, on the other hand, utilizes a β-diketone and an aniline to form a substituted quinoline under acidic conditions. wikipedia.orgnih.gov Both methods offer pathways to quinoline scaffolds that are prevalent in many biologically active compounds. The long alkyl chain of this compound would be expected to be retained in the final quinoline product, imparting lipophilic character.
| Reaction Name | Reactants | Product | Conditions | Reference |
| Conrad-Limpach Synthesis | Anilines, β-ketoesters | 4-Hydroxyquinolines | Thermal condensation, often with acid catalyst | wikipedia.orgscribd.com |
| Combes Synthesis | Anilines, β-diketones | Substituted quinolines | Acid-catalyzed ring closure | wikipedia.orgnih.gov |
This table describes general named reactions applicable to substrates like this compound.
Construction of Fused Ring Systems
The pyrazole and isoxazole derivatives synthesized from this compound can serve as precursors for the construction of more complex fused ring systems. For instance, aminopyrazoles can be reacted with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry. beilstein-journals.org A four-component reaction of an aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate can yield pyranopyrazoles, demonstrating a multicomponent approach to fused heterocycles. nih.govresearchgate.net
The specific fused ring system that can be constructed depends on the functional groups present on the initial heterocyclic precursor and the nature of the cyclizing agent. The long alkyl chain originating from the decanoate (B1226879) portion of the starting material would be carried through these transformations, influencing the physicochemical properties of the final fused-ring products.
| Precursor | Reactants | Product | Conditions | Reference |
| 5-Aminopyrazole | Ethyl 2,4-dioxo-4-phenylbutanoate | Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | Not specified | beilstein-journals.org |
| Aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate | Pyranopyrazoles | Ammonium (B1175870) chloride, H₂O | Not specified | researchgate.net |
This table provides examples of the synthesis of fused ring systems from precursors analogous to those derivable from this compound.
Stereoselective Conversion to Chiral Building Blocks
The prochiral ketone functionality in this compound allows for stereoselective transformations to generate valuable chiral building blocks. Asymmetric reduction of the ketone and enantioselective manipulations at the α-position are key strategies in this regard.
Asymmetric Reduction to Hydroxy-Esters for Chiral Pool Synthesis
| Substrate | Biocatalyst | Product | Conversion | Reference |
| Aromatic β-ketoesters | Saccharomyces cerevisiae | Aromatic β-hydroxyesters | 45-90% | researchgate.net |
| α-Keto esters | Saccharomyces cerevisiae | (R)-alcohols | Not specified | nih.gov |
| γ-Diketone (2,5-hexanedione) | Reductase from Saccharomyces cerevisiae | (2S,5S)-hexanediol and (5S)-hydroxy-2-hexanone | >99.5% ee and de | nih.gov |
This table presents data on the asymmetric reduction of analogous ketoesters, as specific data for this compound was not available in the reviewed literature.
Enantioselective Alkylation and Conjugate Additions
The α-position of the β-ketoester moiety in this compound can be functionalized through enantioselective alkylation. Phase-transfer catalysis using chiral quaternary ammonium or phosphonium (B103445) salts has emerged as a powerful method for the asymmetric alkylation of β-ketoesters under mild conditions. nih.govcrdeepjournal.orgdeepdyve.comresearchgate.net This approach allows for the introduction of a new stereocenter at the α-position with high enantioselectivity.
Furthermore, the α,β-unsaturated system in this compound is a Michael acceptor, susceptible to enantioselective conjugate additions. Organocatalysis has been successfully applied for the Michael addition of various nucleophiles to similar α,β-unsaturated systems. For instance, the conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes has been achieved using a cupreine (B190981) base as an organocatalyst, leading to chiral tetronic acid derivatives. buchler-gmbh.com Similarly, the enantioselective Michael addition of nitroalkanes to 4-oxo-enoates has been reported with high yields and excellent enantioselectivities. rsc.org These methods provide access to chiral γ-keto esters, which are versatile synthetic intermediates. The application of these methodologies to this compound would be expected to yield chiral products with a long alkyl chain, suitable for further synthetic elaborations.
| Reaction Type | Substrate | Nucleophile/Reagent | Catalyst | Product | Enantioselectivity | Reference |
| Enantioselective Alkylation | N-Acylsulfenamides | Alkylating agents | Cinchona alkaloid derived PTC | S-Alkyl sulfenamides | up to 97.5:2.5 er | nih.gov |
| Conjugate Addition | Ethyl 4-chloro-3-oxobutanoate | Nitroalkenes | Cupreine Base | 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one | Not specified | buchler-gmbh.com |
| Michael Addition | 4-Oxo-enoates | Nitroalkanes | Organocatalyst | Chiral γ-keto esters | up to 98% ee | rsc.org |
This table presents data for analogous enantioselective reactions, as specific data for this compound was not available in the reviewed literature.
In-depth Analysis of this compound Reveals Scarcity of Available Research
Following a comprehensive investigation into the chemical compound This compound , it has been determined that there is a significant lack of specific published research concerning its derivatization and functionalization strategies. Extensive searches of scientific databases and literature have yielded no detailed findings on the transformation of this specific molecule into diverse organic scaffolds or the design of its derivatives for structure-reactivity relationship studies.
The majority of available research in this area focuses on a related, but structurally distinct, compound: Ethyl 4-chloro-3-oxobutanoate , also commonly known as ethyl 4-chloroacetoacetate or COBE. This compound has been the subject of numerous studies and is a well-documented precursor in various synthetic applications.
For instance, research has extensively covered the use of Ethyl 4-chloro-3-oxobutanoate in the synthesis of chiral building blocks for pharmaceuticals. mdpi.comnih.gov A significant body of work details its asymmetric reduction to produce optically active (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) and (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE). mdpi.comnih.govnih.gov These chiral alcohols are valuable intermediates in the production of various drugs. nih.gov
Furthermore, the reactivity of Ethyl 4-chloro-3-oxobutanoate has been explored in reactions such as the Knoevenagel condensation with aromatic aldehydes, which leads to the formation of ethyl 2-chloroacetyl-3-arylpropenoates. researchgate.net This highlights its utility as a versatile starting material in organic synthesis.
It is crucial to note that while Ethyl 4-chloro-3-oxobutanoate and this compound share some structural similarities, such as the presence of a chloro group and an ethyl ester, their differing carbon chain lengths and the position of the oxo and chloro substituents would lead to distinct chemical properties and reactivity. Therefore, the derivatization and functionalization strategies for one cannot be directly extrapolated to the other.
Given the absence of specific data for this compound in the scientific literature, it is not possible to generate an article that adheres to the requested outline and maintains scientific accuracy. The information required to discuss its transformation into diverse organic scaffolds and the design of its derivatives for structure-reactivity studies is not available.
Should the interest lie in the well-documented chemistry of Ethyl 4-chloro-3-oxobutanoate , a detailed article on its derivatization and functionalization can be provided, supported by a wealth of published research.
Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Chloro 2 Oxodec 3 Enoate and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For ethyl 4-chloro-2-oxodec-3-enoate, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a thorough characterization.
High-Field 1H and 13C NMR for Structural Characterization
High-field ¹H and ¹³C NMR spectroscopy are fundamental in piecing together the molecular puzzle of this compound. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum, in turn, would reveal the number of unique carbon atoms and their hybridization state.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |
| CH₂ (ethyl) | ~4.2 | Quartet | ~7.1 |
| CH₃ (decyl) | ~0.9 | Triplet | ~7.0 |
| (CH₂)₄ (decyl) | ~1.2-1.4 | Multiplet | - |
| CH₂ (adjacent to C=C) | ~2.4 | Triplet | ~7.5 |
| CH (vinylic) | ~6.5 | Singlet | - |
Expected ¹³C NMR Data:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (keto) | ~195 |
| C=O (ester) | ~165 |
| C-Cl | ~140 |
| C=C (vinylic) | ~130 |
| O-CH₂ | ~62 |
| CH₂ (adjacent to C=C) | ~35 |
| (CH₂)₄ (decyl) | ~22-32 |
| CH₃ (decyl) | ~14 |
| O-CH₂-CH₃ | ~14 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically identifying which protons are adjacent to one another. For instance, the correlation between the triplet and quartet of the ethyl group would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, which is vital for determining the stereochemistry of the molecule, particularly the geometry around the carbon-carbon double bond (E/Z isomerism).
Dynamic NMR for Conformational Analysis and Tautomerism
Dynamic NMR studies could be employed to investigate the conformational flexibility of the decyl chain and the potential for keto-enol tautomerism. By varying the temperature of the NMR experiment, it would be possible to observe changes in the spectra that indicate the presence of different conformers or tautomers and to determine the energy barriers between them.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, HRMS would provide an accurate mass measurement, allowing for the unambiguous determination of its elemental composition.
The fragmentation of the molecule under mass spectrometric conditions would be expected to proceed through characteristic pathways, providing further structural confirmation.
Expected Fragmentation Pathways:
| m/z | Fragment |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [M-OC₂H₅]⁺ | Loss of the ethoxy group from the ester |
| [M-C₂H₅OH]⁺ | Loss of ethanol |
| [C₇H₁₅]⁺ | Cleavage of the decyl chain |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Expected IR and Raman Data:
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| C=O (keto) | ~1680 | Strong |
| C=O (ester) | ~1735 | Moderate |
| C=C (alkene) | ~1620 | Strong |
| C-Cl | ~750 | Moderate |
| C-H (sp³) | ~2850-2960 | Strong |
| C-O | ~1250 | Moderate |
The IR spectrum would be expected to show strong absorptions for the two carbonyl groups (keto and ester) and the carbon-carbon double bond. Raman spectroscopy would be particularly useful for observing the symmetrical vibrations of the carbon-carbon double bond and the carbon-chlorine bond.
Theoretical and Computational Studies on Ethyl 4 Chloro 2 Oxodec 3 Enoate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric and electronic properties of molecules. These in-silico methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface. For a molecule like Ethyl 4-chloro-2-oxodec-3-enoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G**, can predict key structural parameters. researchgate.net
The geometry optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached. For this compound, this would reveal the planarity of the conjugated system, the influence of the chlorine atom and the ethyl ester group on bond lengths and angles, and the preferred conformation of the hexyl chain.
The following table illustrates the kind of data that would be obtained from a DFT geometry optimization of a model α,β-unsaturated ketoester.
| Parameter | Optimized Value (Illustrative) |
| C=C Bond Length | 1.35 Å |
| C=O (Ketone) Bond Length | 1.22 Å |
| C-Cl Bond Length | 1.78 Å |
| C-O (Ester) Bond Length | 1.36 Å |
| C=C-C=O Dihedral Angle | ~180° |
These calculations can also map out the potential energy landscape, identifying not only the ground state geometry but also various local minima (other stable conformers) and the energy barriers between them.
Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). nih.gov
For this compound, an α,β-unsaturated carbonyl compound, the HOMO and LUMO are delocalized across the conjugated system. youtube.com The energy and spatial distribution of these orbitals predict the molecule's reactivity. The LUMO is expected to have significant lobes on the β-carbon and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack. youtube.com The chlorine atom, being electron-withdrawing, would lower the energy of both the HOMO and LUMO, potentially increasing the molecule's electrophilicity. researchgate.net
The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net DFT calculations can precisely compute these orbital energies.
The table below presents illustrative HOMO and LUMO energy values and the resulting energy gap for a model chlorinated α,β-unsaturated ester.
| Molecular Orbital | Energy (eV) (Illustrative) |
| HOMO | -7.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 4.7 |
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed energetic profiles of reaction pathways.
Exploration of Competing Reaction Pathways and Energetics
For a molecule like this compound, several reaction pathways can be envisioned, for instance, in reactions with nucleophiles. A common scenario for α,β-unsaturated carbonyls is the competition between 1,2-addition (to the carbonyl carbon) and 1,4-conjugate addition (to the β-carbon). rsc.org
Transition state theory allows for the calculation of the structures and energies of the transition states for these competing pathways. ucsb.eduquantumatk.com Methods like the Nudged Elastic Band (NEB) can find the minimum energy pathway between reactants and products, identifying the transition state as the highest energy point along this path. fossee.inlibretexts.org By comparing the activation energies (the energy difference between the reactants and the transition state) for the 1,2- and 1,4-addition pathways, one can predict which reaction is kinetically favored. rsc.org A lower activation energy corresponds to a faster reaction rate. fossee.in
The following table provides an example of calculated activation energies for competing pathways in the reaction of a model α,β-unsaturated ester.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) (Illustrative) |
| 1,2-Addition | 25.5 |
| 1,4-Conjugate Addition | 18.2 |
In this illustrative case, the 1,4-conjugate addition would be the predicted major pathway due to its lower activation energy.
Solvation Effects on Reaction Mechanisms
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). researchgate.net The solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy barriers.
For instance, in a reaction where the transition state is more polar than the reactants, a polar solvent would be expected to stabilize the transition state more effectively, lowering the activation energy and accelerating the reaction. DFT calculations incorporating a solvation model would provide a more accurate picture of the reaction energetics in a specific solvent. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The long hexyl chain of this compound allows for a large number of possible conformations. chemistrysteps.com Conformational analysis aims to identify the most stable arrangements and understand the flexibility of the molecule. imperial.ac.ukresearchgate.net
Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule over time. mdpi.com By simulating the motion of atoms based on classical mechanics, MD can reveal how the molecule behaves at a given temperature, including the flexibility of its alkyl chain and potential folding patterns. researchgate.netnih.gov For long-chain esters, these simulations can show how different parts of the molecule interact and move relative to one another. nih.govserambimekkah.id
MD simulations can also be used to study the interactions of this compound with other molecules, such as a solvent or a biological receptor, providing insights into its behavior in complex environments. researchgate.net
Information regarding the chemical compound "this compound" is not available in the public domain.
Extensive searches for scientific literature and data pertaining to "this compound" have yielded no specific results. Consequently, it is not possible to provide an article on the theoretical and computational studies of this compound as requested. There is no available research data to support the generation of content for the specified sections on the prediction of spectroscopic parameters or the computational design of novel derivatives and catalysts.
The search results consistently refer to a different, though structurally related, compound, "Ethyl 4-chloro-3-oxobutanoate," and its various synthetic and biological applications. However, per the strict instructions to focus solely on "this compound," this information cannot be used.
It is possible that "this compound" is a novel compound that has not yet been described in published scientific literature, is a proprietary molecule, or the provided name may contain a typographical error. Without any foundational data, a scientifically accurate and informative article as outlined cannot be constructed.
Future Research Directions and Unexplored Avenues in Ethyl 4 Chloro 2 Oxodec 3 Enoate Chemistry
Development of Highly Diastereo- and Enantioselective Transformations
The presence of a prochiral center at the β-carbon and the potential for creating new stereocenters through various transformations make Ethyl 4-chloro-2-oxodec-3-enoate an attractive substrate for asymmetric catalysis. Future research should focus on developing highly stereoselective reactions.
Diastereoselective Reactions: The conjugate addition of nucleophiles to the β-position can generate a new stereocenter. The inherent steric and electronic properties of the long alkyl chain and the ethyl ester group will likely influence the facial selectivity of nucleophilic attack, but achieving high diastereoselectivity will probably require the use of chiral auxiliaries or catalysts. For instance, employing chiral N-heterocyclic carbenes (NHCs) or chiral Lewis acids could control the approach of the nucleophile. mdpi.comnih.gov
Enantioselective Reactions: The development of enantioselective transformations is a cornerstone of modern organic synthesis. For this compound, several avenues are worth exploring:
Enantioselective Conjugate Addition: Utilizing chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers or chiral phosphoric acids, could facilitate the enantioselective addition of various nucleophiles, including malonates, nitroalkanes, and thiols. organic-chemistry.orgnih.gov
Enantioselective Reduction: The stereoselective reduction of the ketone or the carbon-carbon double bond would provide access to valuable chiral building blocks. Chiral metal hydrides or catalytic hydrogenation with chiral ligands could be employed to achieve high enantiomeric excesses.
Enantioselective Cycloadditions: The electron-deficient nature of the double bond makes it a suitable component for Diels-Alder and other cycloaddition reactions. wikipedia.org The use of chiral Lewis acid catalysts could enable the enantioselective synthesis of complex cyclic structures.
A summary of potential stereoselective transformations is presented in Table 1.
| Transformation | Potential Chiral Catalyst/Auxiliary | Expected Product Type |
| Conjugate Addition | Chiral Organocatalysts (e.g., Diarylprolinol silyl ethers), Chiral Lewis Acids | Chiral β-substituted ketoesters |
| Ketone Reduction | Chiral Metal Hydrides (e.g., CBS catalyst), Asymmetric Transfer Hydrogenation | Chiral β-chloro-α,β-unsaturated hydroxyesters |
| Alkene Reduction | Chiral Rh or Ru complexes with chiral phosphine (B1218219) ligands | Chiral β-chloro saturated ketoesters |
| Diels-Alder Reaction | Chiral Lewis Acids (e.g., BOX, PYBOX complexes) | Chiral cyclic ketoesters |
Table 1: Potential Diastereo- and Enantioselective Transformations of this compound
Exploration of Novel Catalytic Systems for Challenging Conversions
The reactivity of the vinyl chloride moiety and the conjugated system in this compound opens the door for a variety of catalytic cross-coupling and functionalization reactions.
Cross-Coupling Reactions: The vinyl chloride can act as an electrophile in various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. mdpi.com Research into novel palladium, nickel, or copper catalytic systems that are tolerant of the other functional groups in the molecule would be highly valuable for introducing a wide range of substituents at the β-position.
C-H Functionalization: Direct functionalization of the C-H bonds of the alkyl chain or the ethyl ester group, while challenging, would represent a significant step towards atom and step economy. The development of catalysts capable of selectively activating these C-H bonds in the presence of the more reactive functional groups is a key area for future exploration.
Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. For example, the generation of radical intermediates from the vinyl chloride or the enone system could lead to new C-C and C-heteroatom bond formations.
Investigation of Green Chemistry Principles in Synthesis and Derivatization
Applying the principles of green chemistry to the synthesis and subsequent transformations of this compound is crucial for developing sustainable chemical processes.
Greener Synthetic Routes: The synthesis of α,β-unsaturated carbonyl compounds often relies on classic reactions like the Wittig or Horner-Wadsworth-Emmons reactions, which can generate significant amounts of stoichiometric byproducts. chemistryworld.com Future research could focus on developing catalytic, atom-economical methods for the synthesis of this compound, such as through the carbonylation of suitable precursors. researchgate.net Another promising avenue is the use of biocatalysis, for instance, employing enzymes for the key condensation or oxidation steps. researchgate.net
Use of Safer Solvents: Many organic reactions are performed in hazardous chlorinated or aromatic solvents. Investigating the use of greener alternatives such as water, ethanol, or supercritical CO2 for the synthesis and reactions of this compound would significantly improve the environmental footprint of these processes. organic-chemistry.org
Catalyst Recycling: The development of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports would facilitate their recovery and reuse, reducing waste and cost. researchgate.net
Potential green chemistry approaches are summarized in Table 2.
| Green Chemistry Principle | Potential Application to this compound Chemistry |
| Atom Economy | Catalytic carbonylation or cross-metathesis for synthesis. |
| Use of Renewable Resources | Synthesis from bio-based starting materials. nih.gov |
| Safer Solvents | Reactions in water, ethanol, or ionic liquids. |
| Energy Efficiency | Microwave-assisted or flow chemistry synthesis. researchgate.net |
| Catalyst Recycling | Use of heterogeneous or immobilized catalysts. |
Table 2: Application of Green Chemistry Principles
Mechanistic Studies of Under-Explored Reactivity Patterns
A deeper understanding of the reaction mechanisms will be key to unlocking the full synthetic potential of this compound.
Ambivalent Reactivity: The molecule possesses multiple electrophilic sites (the carbonyl carbon, the β-carbon, and the carbon bearing the chlorine atom) and nucleophilic sites (the enolate oxygen and α-carbon). wikipedia.orglibretexts.org Detailed mechanistic studies, including computational modeling and kinetic analysis, are needed to understand and control the regioselectivity of various reactions. The ambivalent reactivity of similar β-chlorovinyl ketones has been noted, suggesting a rich area for investigation. nih.gov
Unusual Rearrangements: Halogenated carbonyl compounds can undergo a variety of rearrangements, such as the Favorskii rearrangement. Investigating the potential for novel skeletal reorganizations of this compound under different reaction conditions could lead to the discovery of new synthetic methodologies. Dyotropic rearrangements in related systems have been shown to produce complex molecular architectures in a single step. nih.gov
Tandem and Cascade Reactions: The multiple reactive sites in the molecule make it an ideal substrate for designing tandem or cascade reactions, where multiple bonds are formed in a single operation. For example, a conjugate addition followed by an intramolecular cyclization could be a powerful strategy for the rapid construction of complex molecular frameworks. thieme-connect.de
Integration into Automated Synthesis Platforms
The increasing use of automation and high-throughput experimentation in chemical research offers exciting opportunities for exploring the chemistry of this compound. chemistryworld.comresearchgate.netresearchgate.net
High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of catalysts, reaction conditions, and nucleophiles for various transformations of this compound. thegauntgroup.comnovalix.com This would accelerate the discovery of new reactions and the optimization of existing ones.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better control over reaction parameters, and easier scalability. researchgate.net Developing flow-based methods for the synthesis and derivatization of this compound would be a significant step towards its practical application.
Robotic Synthesis: The use of robotic systems can automate the entire workflow of synthesis, purification, and analysis, enabling the rapid generation of libraries of derivatives for biological screening or materials science applications. researchgate.netresearchgate.net
Expansion of Applications as a Versatile Organic Synthon
The diverse reactivity of this compound makes it a potentially valuable building block for the synthesis of a wide range of target molecules.
Natural Product Synthesis: The structural motifs accessible from this synthon, such as functionalized long-chain carbonyl compounds and heterocyclic systems, are found in numerous natural products. beilstein-journals.orgresearchgate.net Future research should explore its application in the total synthesis of biologically active natural products.
Medicinal Chemistry: The α,β-unsaturated carbonyl moiety is a known pharmacophore that can covalently interact with biological nucleophiles. nih.gov Derivatives of this compound could be synthesized and evaluated for their potential as therapeutic agents, for example, as enzyme inhibitors or anticancer drugs. The vinyl chloride functionality provides a handle for introducing further diversity.
Materials Science: The ability to undergo polymerization and other transformations makes α,β-unsaturated esters potential monomers for the synthesis of new polymers with tailored properties. wikipedia.org The presence of the long alkyl chain and the chlorine atom could impart unique characteristics to the resulting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
